molecular formula C12H10N2O4S B2457856 Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate CAS No. 1300747-66-3

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate

Cat. No.: B2457856
CAS No.: 1300747-66-3
M. Wt: 278.28
InChI Key: KVXPPGHAOJBJTP-UHFFFAOYSA-N
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Description

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitrophenyl group attached to the thiazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate typically involves the reaction of ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction proceeds through nucleophilic substitution, yielding the desired product after further treatment.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, while the thiazole ring can interact with enzymes and receptors. These interactions can lead to the modulation of biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate
  • Ethyl 5-(4-chlorophenyl)thiazole-2-carboxylate
  • Ethyl 5-(4-methylphenyl)thiazole-2-carboxylate

Uniqueness

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound exhibits specific reactivity patterns and potential biological activities that differentiate it from other thiazole derivatives .

Biological Activity

Ethyl 5-(4-nitrophenyl)thiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various pharmacological activities. The presence of the 4-nitrophenyl group enhances its chemical reactivity and biological properties, making it a valuable scaffold for drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including MbtI, which is involved in the biosynthesis of mycobacterial cell walls. In vitro studies demonstrated that the compound could significantly reduce enzymatic activity at concentrations as low as 100 µM .
  • Antimicrobial Properties : The thiazole moiety contributes to antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest potent activity, comparable to standard antibiotics .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound. In one study, the compound exhibited an MIC of 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Anticancer Activity

The compound has also been evaluated for anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines, particularly those associated with lung and colon cancers. The IC50 values for various cancer cell lines are summarized in Table 1 below:

Cell Line IC50 (µg/mL) Activity Level
HCT-15208.58Moderate
A549193.93High
NCI-H322M150.00High
HCT116180.00Moderate

These results suggest that this compound has promising potential as an anticancer agent .

Case Studies and Research Findings

  • Inhibition of MbtI : A study focused on the inhibition of MbtI revealed that this compound was a potent inhibitor with about 23% residual activity at a concentration of 100 µM, suggesting effective target engagement .
  • Cytotoxicity Against Cancer Cells : In a comparative study involving multiple compounds, this compound showed superior cytotoxic effects against several cancer cell lines compared to traditional chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR indicated that modifications to the nitrophenyl group could enhance or diminish biological activity, emphasizing the importance of this substituent in drug design .

Properties

IUPAC Name

ethyl 5-(4-nitrophenyl)-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-2-18-12(15)11-13-7-10(19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXPPGHAOJBJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of Ethyl 2-(2-(4-nitrophenyl)-2-oxoethylamino)-2-oxoacetate (Intermediate 1, step C, 5 g) and Lawesson's reagent (7.22 g) in 1,4-Dioxane (100 ml) was refluxed for 2 hours. The reaction mixture was cooled, water was added and the mixture was neutralized with saturated solution of Na2CO3. This was followed by addition of EtOAc and then the layers were separated. The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure to get dark brown residue. The residue was chromatographed on silica gel in 0.5:9.5 EtOAc:CHCl3 to get dark yellow colored solid which was crystallized in CHCl3/pet ether to yield 3.65 g (73%) of the title compound. 1H NMR (CDCl3, 300 MHz): δ 8.33 (d, 2H), 8.3 (s, 1H), 7.83 (d, 2H), 4.54 (q, 2H), 1.49 (t, 3H); MS (ES+) m/z 279 (M+1).
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5 g
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100 mL
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73%

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